molecular formula C19H19F2NO2 B2703135 N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide CAS No. 2034422-51-8

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide

Cat. No.: B2703135
CAS No.: 2034422-51-8
M. Wt: 331.363
InChI Key: CQSGFQVJLZHODD-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms and a phenoxybenzamide moiety, which contribute to its distinct chemical properties.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide: has a wide range of applications in scientific research:

Preparation Methods

The synthesis of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with fluorine substitutions. One common method involves the difluorocyclopropanation of alkenes using a trifluoromethyltrimethylsilane (CF3SiMe3) and sodium iodide (NaI) system . The resulting difluorocyclohexyl intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Chemical Reactions Analysis

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzamide moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine substitutions enhance its binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO2/c20-19(21)12-10-15(11-13-19)22-18(23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSGFQVJLZHODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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